molecular formula C11H17NO3 B13302548 Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

Cat. No.: B13302548
M. Wt: 211.26 g/mol
InChI Key: OTUDPBPQDWXAHP-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate typically involves multiple steps. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The amino group can be introduced through nucleophilic substitution reactions, and the ester group is often formed via esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, ester group, and benzofuran ring makes it a versatile compound with diverse applications in research and industry.

Biological Activity

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hexahydro-benzofuran structure with an amino group that may contribute to its biological activity. The molecular formula is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, and its systematic name indicates the presence of a methyl ester functional group.

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives of benzofuran compounds have been tested against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus20
Compound BEscherichia coli40
Methyl EsterMulti-drug resistant S. aureus30

2. Anti-inflammatory Properties

In addition to antimicrobial effects, this compound may also exhibit anti-inflammatory properties. Research has indicated that related compounds can inhibit the release of nitric oxide (NO) in activated macrophages. The IC50 values for NO inhibition were reported as low as 17.57 µg/mL .

3. Anticancer Potential

The anticancer activity of benzofuran derivatives has been documented in various studies. For example:

  • Case Study : A related compound showed potent cytotoxic effects against HT29 colon cancer cells with an IC50 value of 2.45 ± 0.29 μg/mL . This suggests that this compound could also possess similar anticancer properties.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cellular Uptake : The hexahydro-benzofuran structure may facilitate cellular uptake and interaction with intracellular targets.
  • Apoptosis Induction : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through activation of intrinsic pathways.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H17NO3/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7,9H,2-6,12H2,1H3

InChI Key

OTUDPBPQDWXAHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2=C(O1)CCCC2N

Origin of Product

United States

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